2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic acid
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Overview
Description
2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic acid is a fluorinated heterocyclic compound with the molecular formula C8H7F2NO3 and a molecular weight of 203.14 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a hydroxy group and a difluoromethyl group at the 3-position, and a carboxylic acid group at the 3-position of the propionic acid chain. It is a crystalline solid with a melting point of 175-176°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-hydroxy-3-pyridylpropionic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 2,2-difluoro-3-oxo-(3-pyridyl)propionic acid.
Reduction: Formation of 2,2-difluoro-3-hydroxy-(3-pyridyl)propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated heterocycles.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in metabolic pathways.
Pathways: It may modulate signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-3-hydroxypropionic acid: Lacks the pyridine ring, making it less versatile in biological applications.
3-Hydroxy-3-pyridylpropionic acid: Lacks the fluorine atoms, resulting in different chemical reactivity and biological properties.
Uniqueness
2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic acid is unique due to the presence of both fluorine atoms and the pyridine ring, which confer distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability and lipophilicity, while the pyridine ring provides a site for further functionalization.
Properties
IUPAC Name |
2,2-difluoro-3-hydroxy-3-pyridin-3-ylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO3/c9-8(10,7(13)14)6(12)5-2-1-3-11-4-5/h1-4,6,12H,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTDPIPPGFFXPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(C(C(=O)O)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403182 |
Source
|
Record name | 2,2-DIFLUORO-3-HYDROXY-(3-PYRIDYL)PROPIONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90403182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887354-54-3 |
Source
|
Record name | 2,2-DIFLUORO-3-HYDROXY-(3-PYRIDYL)PROPIONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90403182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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